molecular formula C13H10O2S B14256174 2-Hydroxy-3-(phenylsulfanyl)benzaldehyde CAS No. 185683-49-2

2-Hydroxy-3-(phenylsulfanyl)benzaldehyde

Cat. No.: B14256174
CAS No.: 185683-49-2
M. Wt: 230.28 g/mol
InChI Key: XJTRBHKUNWZTQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-3-(phenylsulfanyl)benzaldehyde is a benzaldehyde derivative featuring a hydroxyl group at the 2-position and a phenylsulfanyl (thiophenyl) group at the 3-position of the aromatic ring.

Properties

CAS No.

185683-49-2

Molecular Formula

C13H10O2S

Molecular Weight

230.28 g/mol

IUPAC Name

2-hydroxy-3-phenylsulfanylbenzaldehyde

InChI

InChI=1S/C13H10O2S/c14-9-10-5-4-8-12(13(10)15)16-11-6-2-1-3-7-11/h1-9,15H

InChI Key

XJTRBHKUNWZTQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC(=C2O)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(phenylsulfanyl)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzaldehyde with phenylsulfanyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(phenylsulfanyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Scientific Research Applications

2-Hydroxy-3-(phenylsulfanyl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(phenylsulfanyl)benzaldehyde involves its interaction with cellular components. For instance, its antifungal activity is attributed to the disruption of cellular antioxidation systems. The compound can act as a redox-active agent, destabilizing cellular redox homeostasis and inhibiting microbial growth. Molecular targets include superoxide dismutases and glutathione reductase, which are crucial for maintaining cellular redox balance .

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table summarizes key structural differences and molecular properties of 2-Hydroxy-3-(phenylsulfanyl)benzaldehyde and its analogs:

Compound Name CAS No. Molecular Formula Substituent at 3-Position Molecular Weight (g/mol) Key Features
This compound Not provided C₁₃H₁₀O₂S Phenylsulfanyl (S-linked aromatic) ~230.28 (calculated) Sulfur atom enhances electron-withdrawing effects; potential for thiol-based reactivity
2-Hydroxy-3-isopropylbenzaldehyde 67372-96-7 C₁₀H₁₂O₂ Isopropyl (bulky alkyl) 164.20 Steric hindrance from branched alkyl group; moderate polarity
2-Hydroxy-3-(3-hydroxyphenyl)benzaldehyde 1258637-02-3 C₁₃H₁₀O₃ 3-Hydroxyphenyl (aromatic + -OH) 214.22 Extended conjugation; hydrogen bonding capability
2-Hydroxy-3-(4-oxy(2,2,6,6-TMP-1-oxyl)butoxy)benzaldehyde Not provided C₂₀H₂₈NO₅ Butoxy-linked tetramethylpiperidin-oxyl ~373.45 (calculated) Nitroxide radical imparts paramagnetism; applications in redox-active materials

Substituent Effects on Physicochemical Properties

  • The isopropyl group () is electron-donating, which may reduce the electrophilicity of the aldehyde compared to the phenylsulfanyl analog. The 3-hydroxyphenyl group () introduces additional conjugation and polarity, enhancing solubility in polar solvents like water or ethanol . The nitroxide radical in the compound enables redox activity, making it suitable for applications in conductive polymers or spin-labeling studies .
  • The butoxy-linked piperidin-oxyl group () adds bulk and rigidity, which could affect crystallinity or aggregation behavior in materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.